

Application Notes and Protocols: Pre-registration Clinical Trials of Valtropin

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Compound of Interest

Compound Name: Valtropine

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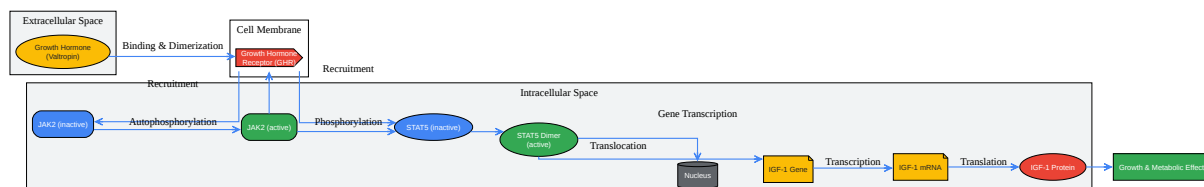
These application notes provide a summary of the pre-registration clinical trial data for Valtropin (somatropin), a recombinant human growth hormone (rhGH). The information is intended to provide researchers, scientists, and drug development professionals with an overview of the clinical development program, including efficacy and safety data, and the underlying mechanism of action.

Mechanism of Action: Growth Hormone Signaling Pathway

Valtropin, a recombinant form of human growth hormone, exerts its effects by binding to the growth hormone receptor (GHR) on the surface of target cells. This binding initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

Upon hormone binding, the GHR dimerizes, leading to the activation of the associated tyrosine kinase, JAK2. Activated JAK2 then phosphorylates various intracellular proteins, including the GHR itself and STAT proteins (primarily STAT5). Phosphorylated STAT proteins form dimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes. A key target gene is Insulin-like Growth Factor-1 (IGF-1), which mediates many of the anabolic and growth-promoting effects of growth hormone.

Signaling Pathway Diagram



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Caption: Growth Hormone (GH) signaling via the JAK-STAT pathway.

Pre-registration Clinical Trials: Efficacy and Safety Data

Valtropin was evaluated in a series of pre-registration clinical trials to establish its efficacy and safety in the treatment of pediatric patients with Growth Hormone Deficiency (GHD) and Turner Syndrome.

Pediatric Growth Hormone Deficiency (GHD)

A pivotal Phase III, randomized, open-label, active-controlled, parallel-group study was conducted to compare the efficacy and safety of Valtropin with a comparator somatropin product (Humatrope®) in treatment-naïve prepubertal children with GHD.^[1]

Parameter	Valtropin (n=88)	Comparator (n=41)
Baseline Height Velocity (cm/year), Mean	3.75	3.48
Height Velocity at 12 Months (cm/year), Mean	9.73	Not Reported
Change in Height Velocity at 12 Months (cm/year), Mean	5.98	Not Reported

Table 1: Efficacy of Valtropin in Pediatric GHD at 12 Months.[1]

Adverse events were generally mild to moderate in severity and consistent with the known safety profile of somatropin.

Turner Syndrome

Two open-label, single-arm studies were conducted to evaluate the efficacy and safety of Valtropin in prepubertal girls with Turner Syndrome.[2]

Parameter	Study 1 (n=30)	Study 2 (n=60)
Baseline Height Velocity (cm/year), Mean	3.75	3.48
Height Velocity at 12 Months (cm/year), Mean	9.73	6.97
Baseline Height SDS, Mean	-2.42	-3.02
Height SDS at 12 Months, Mean	-1.54	-2.67

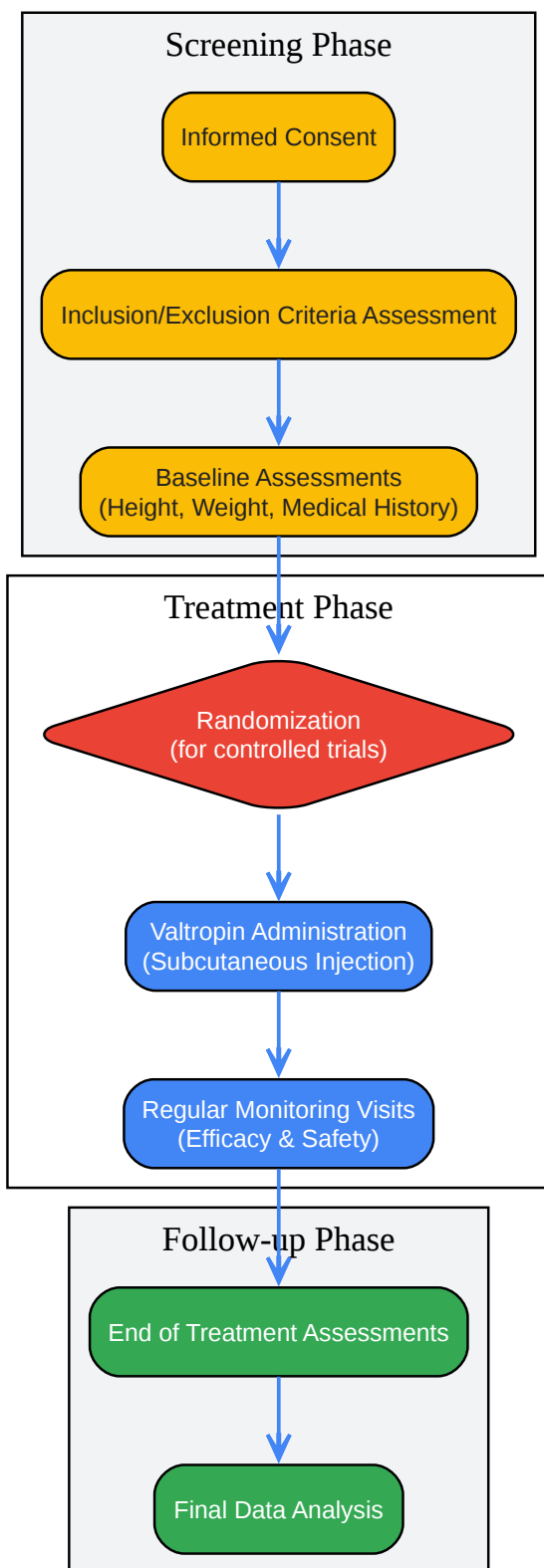
Table 2: Efficacy of Valtropin in Turner Syndrome at 12 Months.[1][2]

The safety profile of Valtropin in patients with Turner Syndrome was comparable to that observed in GHD patients.

Experimental Protocols

Detailed, step-by-step experimental protocols for the pre-registration clinical trials of Valtropin are not publicly available. However, based on regulatory submissions and published literature, the general methodology can be outlined.[\[2\]](#)

General Clinical Trial Workflow



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Caption: General workflow for Valtropin clinical trials.

Key Methodological Aspects

Study Design: The pediatric GHD trial was a Phase III, randomized, open-label, active-controlled, parallel-group study. The Turner Syndrome studies were open-label and single-arm. [1]

Patient Population:

- GHD Trial: Treatment-naïve, prepubertal children with a confirmed diagnosis of GHD.[1]
- Turner Syndrome Trials: Prepubertal girls with a confirmed diagnosis of Turner Syndrome.[2]

Intervention:

- Valtropin was administered via subcutaneous injection.
- Dosages were based on patient body weight.[2]

Efficacy Assessments:

- The primary efficacy endpoint was the change in height velocity (HV) from baseline to 12 months.[3]
- Secondary endpoints included changes in height standard deviation score (SDS).[1]

Safety Assessments:

- Adverse events were monitored and recorded throughout the studies.
- Laboratory tests and physical examinations were conducted at regular intervals.

Disclaimer: The marketing authorization for Valtropin was withdrawn in the European Union for commercial reasons.[4] This document is intended for informational purposes for research and development professionals and does not constitute a recommendation for clinical use.

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